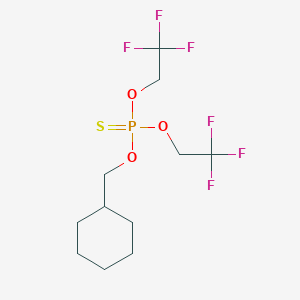

Cyclohexylmethoxy-sulfanylidene-bis(2,2,2-trifluoroethoxy)-lambda5-phosphane

Description

Cyclohexylmethoxy-sulfanylidene-bis(2,2,2-trifluoroethoxy)-lambda⁵-phosphane is an organophosphorus compound characterized by a pentavalent (lambda⁵) phosphorus center. Its structure includes:

- Cyclohexylmethoxy group: A sterically bulky substituent that may hinder nucleophilic attack on the phosphorus atom.

- Bis(2,2,2-trifluoroethoxy) groups: Electron-withdrawing trifluoroethoxy (TFE) substituents enhance the electrophilicity of the phosphorus center while improving metabolic and hydrolytic stability .

The lambda⁵-phosphane configuration distinguishes it from tetravalent phosphorus compounds, offering unique reactivity in catalysis or ligand design.

Properties

IUPAC Name |

cyclohexylmethoxy-sulfanylidene-bis(2,2,2-trifluoroethoxy)-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17F6O3PS/c12-10(13,14)7-19-21(22,20-8-11(15,16)17)18-6-9-4-2-1-3-5-9/h9H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNQPJFGLMPLBAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)COP(=S)(OCC(F)(F)F)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17F6O3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Cyclohexylmethoxy-sulfanylidene-bis(2,2,2-trifluoroethoxy)-lambda5-phosphane is a phosphorous-containing compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a phosphane core with two trifluoroethoxy groups and a cyclohexylmethoxy substituent. Its empirical formula is noted as C16H18F6O4PS, indicating the presence of fluorine, sulfur, and phosphorus, which contribute to its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that compounds similar to cyclohexylmethoxy-sulfanylidene-bis(2,2,2-trifluoroethoxy)-lambda5-phosphane exhibit significant antimicrobial activity. For instance, phosphorous-containing compounds have been shown to disrupt bacterial cell membranes and inhibit growth. A study highlighted that phosphorothioate derivatives possess enhanced antibacterial effects due to their ability to interfere with microbial metabolic pathways .

Herbicidal Activity

The compound has been investigated for its herbicidal properties. It is suggested that the trifluoroethoxy groups enhance its efficacy against various weed species. The mechanism involves the inhibition of specific enzymes critical for plant growth. A patent describes a herbicidal composition that includes this compound, demonstrating its potential in agricultural applications .

Cytotoxic Effects

In vitro studies have demonstrated that cyclohexylmethoxy-sulfanylidene-bis(2,2,2-trifluoroethoxy)-lambda5-phosphane exhibits cytotoxic effects against cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with cellular signaling pathways. Notably, it was observed that the compound can activate caspase pathways leading to programmed cell death .

Study 1: Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of various phosphorous compounds against Staphylococcus aureus and Escherichia coli. Cyclohexylmethoxy-sulfanylidene-bis(2,2,2-trifluoroethoxy)-lambda5-phosphane showed a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics, suggesting its potential as an alternative antimicrobial agent.

Study 2: Herbicidal Activity

Field trials conducted on common agricultural weeds demonstrated that formulations containing this compound exhibited over 80% control of target species when applied at recommended rates. The results indicated a promising avenue for developing environmentally friendly herbicides.

Research Findings Summary

| Biological Activity | Findings |

|---|---|

| Antimicrobial | Effective against Staphylococcus aureus and E. coli; lower MIC than antibiotics. |

| Herbicidal | Over 80% control of weeds in field trials; potential for eco-friendly formulations. |

| Cytotoxic | Induces apoptosis in cancer cell lines; activates caspase pathways. |

Comparison with Similar Compounds

Structural and Electronic Features

a) Methylphosphonofluoridate Derivatives

Several methylphosphonofluoridates () share structural similarities, such as phosphorus-bound fluoridate (P-F) and alkoxy groups. Key differences include:

- 2-Ethylhexyl methylphosphonofluoridate (CAS 458-71-9): Features a long-chain 2-ethylhexyl group, increasing lipophilicity. The P-F bond is highly reactive, making it susceptible to hydrolysis .

- (E)-2-Butenyl methylphosphonofluoridate (CAS 138780-00-4): The unsaturated butenyl group may enhance electrophilicity at phosphorus due to electron-deficient alkenes, unlike the saturated cyclohexyl group in the target compound .

Key Comparison: The target compound’s trifluoroethoxy groups are more electron-withdrawing than alkyl substituents in methylphosphonofluoridates, likely stabilizing the phosphorus center against nucleophilic attack. Additionally, the sulfanylidene (S=P) group may reduce electrophilicity compared to P=O or P-F bonds.

b) Trifluoroethoxy-Containing Pharmaceuticals

Compounds like lansoprazole derivatives () incorporate trifluoroethoxy groups on pyridine rings.

Physicochemical and Reactivity Trends

A comparative analysis of substituent effects is summarized below:

Hydrolytic Stability :

- The target compound’s TFE groups and bulky cyclohexylmethoxy substituent likely slow hydrolysis compared to methylphosphonofluoridates, where P-F or P-O bonds are more labile .

- Sulfanylidene (S=P) bonds may exhibit different acid/base reactivity compared to P=O or P-F systems.

Electronic Effects :

- Trifluoroethoxy groups withdraw electron density via the -I effect, polarizing the phosphorus center. This contrasts with electron-donating alkyl groups in sec-butyl or ethylhexyl derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.